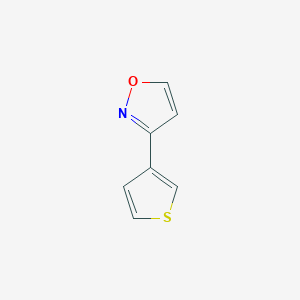

3-(Thiophen-3-yl)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103092-70-2 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

3-thiophen-3-yl-1,2-oxazole |

InChI |

InChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H |

InChI Key |

HGHJAIOXNDMCTC-UHFFFAOYSA-N |

SMILES |

C1=CON=C1C2=CSC=C2 |

Canonical SMILES |

C1=CON=C1C2=CSC=C2 |

Synonyms |

Isoxazole, 3-(3-thienyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Thiophen 3 Yl Isoxazole and Advanced Analogues

Established Cycloaddition Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is classically achieved through cycloaddition reactions, which form the five-membered ring in a single, efficient step. These methods are foundational in heterocyclic chemistry and remain highly relevant for the synthesis of complex molecules.

1,3-Dipolar Cycloaddition Reactions Employing Nitrile Oxides and Dipolarophiles

The most direct and widely utilized method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction. nih.govnih.gov This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. wikipedia.org For the synthesis of 3-(thiophen-3-yl)isoxazole, this would involve the reaction between a thiophene-derived nitrile oxide and a suitable alkyne, or a thiophene-containing alkyne with a generic nitrile oxide.

Nitrile oxides are reactive intermediates that are often generated in situ to avoid their isolation. nih.gov Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides (e.g., hydroxyimidoyl chlorides) with a base, or the oxidation of aldoximes. nih.govedu.krd For instance, thiophene-3-carboxaldehyde oxime could be oxidized to generate thiophene-3-carbonitrile oxide, which can then react with a dipolarophile like acetylene (B1199291) to yield this compound. The reaction with alkynes directly produces the aromatic isoxazole ring, while reaction with alkenes yields an intermediate isoxazoline (B3343090) which can be subsequently oxidized. wikipedia.orgyoutube.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Hydroxyimidoyl Chloride | Terminal Alkyne | Base (e.g., Triethylamine) | 3,5-Disubstituted Isoxazole nih.gov |

| Aldoxime | Alkyne | Oxidant (e.g., Chloramine-T) | 3,5-Disubstituted Isoxazole researchgate.net |

| α-Nitroketone | Alkyne | Acid or Base Catalyst | Isoxazole nih.gov |

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise process involving a diradical intermediate. nih.gov

The concerted mechanism, originally proposed by Huisgen, involves a [3+2] cycloaddition where the three atoms of the nitrile oxide and two atoms of the alkyne react simultaneously through a cyclic, six-electron transition state. wikipedia.org This pathway is analogous to the Diels-Alder reaction and is generally considered to be the operative mechanism in many thermal cycloadditions. researchgate.net

However, computational and experimental evidence, particularly in metal-catalyzed variants, suggests that a stepwise mechanism can also occur. organic-chemistry.org In this pathway, one new bond is formed first, leading to a diradical or zwitterionic intermediate, which then undergoes ring closure to form the isoxazole ring. The specific mechanism can be influenced by the nature of the reactants, solvent polarity, and the presence of catalysts.

Condensation Reactions with Hydroxylamine (B1172632) and Three-Carbon Components

An alternative classical approach to isoxazole synthesis involves the condensation of hydroxylamine or its salts with a three-carbon building block. edu.krd This method is particularly effective for producing a variety of substituted isoxazoles. The most common three-carbon components are 1,3-diketones and α,β-unsaturated ketones.

When a 1,3-diketone, such as 1-(thiophen-3-yl)butane-1,3-dione, reacts with hydroxylamine, it initially forms a monoxime intermediate. researchgate.net This intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the final isoxazole product. researchgate.net The regioselectivity of the reaction depends on the differentiation of the two carbonyl groups in the diketone.

Similarly, the reaction of α,β-unsaturated ketones with hydroxylamine can also produce isoxazoles, often proceeding through an intermediate isoxazoline that subsequently aromatizes. This strategy offers a versatile route to isoxazoles with various substitution patterns at the 3, 4, and 5 positions. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis to improve the efficiency, regioselectivity, and substrate scope of isoxazole synthesis. Catalysts based on copper and ruthenium have proven particularly effective.

Copper(I)-Catalyzed Cyclization Methods for Isoxazole Scaffold Construction

Copper(I) catalysts are widely used to promote the [3+2] cycloaddition of nitrile oxides and terminal alkynes. acs.org This method, often considered a "click" reaction, is highly reliable, proceeds under mild conditions, and tolerates a wide range of functional groups. organic-chemistry.org The reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a copper(I) acetylide formed from the terminal alkyne and the copper catalyst. acs.org

A key advantage of the copper(I)-catalyzed process is its high regioselectivity, almost exclusively yielding 3,5-disubstituted isoxazoles. acs.org This is in contrast to the thermal reaction, which can often produce a mixture of regioisomers. acs.org Mechanistic studies suggest a nonconcerted, stepwise pathway involving copper-containing metallacycle intermediates, which accounts for the high degree of regiocontrol. organic-chemistry.org This method avoids the need to pre-form and handle potentially unstable hydroximoyl chlorides. acs.org

Table 2: Comparison of Thermal vs. Copper-Catalyzed Isoxazole Synthesis

| Feature | Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition |

|---|---|---|

| Regioselectivity | Often yields mixtures of 3,4- and 3,5-isomers acs.org | Highly regioselective for 3,5-disubstituted products acs.org |

| Reaction Conditions | Often requires elevated temperatures (e.g., 80 °C) acs.org | Typically occurs at ambient temperature acs.org |

| Mechanism | Generally considered concerted (pericyclic) nih.gov | Believed to be a stepwise process via metallacycles organic-chemistry.org |

| Substrate Scope | Broad | Very broad, with high functional group tolerance organic-chemistry.org |

Ruthenium(II)-Catalyzed Approaches in Isoxazole Synthesis

Ruthenium catalysts have also emerged as powerful tools for isoxazole synthesis. Fokin and coworkers developed a ruthenium-catalyzed [3+2] cycloaddition of nitrile oxides with 1-haloalkynes to produce 3,4-disubstituted isoxazoles. nih.govnih.gov This approach complements other methods that typically favor 3,5-substitution, providing access to a different regioisomeric series of isoxazoles. The versatility of ruthenium catalysis opens avenues for creating diverse libraries of isoxazole-containing compounds for various applications.

Metal-Catalyzed Cyclization/Functionalization of Alkynes

The construction of the isoxazole ring via metal-catalyzed reactions involving alkynes is a highly efficient strategy that offers mild reaction conditions and excellent control over selectivity. rsc.org Various transition metals, including palladium, copper, iron, gold, and silver, have been employed to catalyze the cyclization and functionalization of precursors like alkynone oxime ethers, acetylenic oximes, and propargylic alcohols to form diverse isoxazole structures. rsc.org

These methods are prized for their efficiency in assembling the isoxazole core with high chemo-, stereo-, and regioselectivity. rsc.orgresearchgate.net For instance, ruthenium-promoted cycloaddition of an alkyne with a hydroxyimidoyl chloride under mechanochemical (ball-milling) conditions represents a modern approach to isoxazole synthesis. mdpi.com Similarly, copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal acetylenes and in situ generated nitrile oxides is a widely used, regioselective method for creating 3,5-disubstituted isoxazoles. nih.gov These metal-catalyzed pathways are instrumental in synthesizing complex heterocyclic systems under controlled conditions. rsc.org

Table 1: Overview of Metal Catalysts in Isoxazole Synthesis from Alkynes

| Metal Catalyst | Alkyne Precursor Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium, Copper, Gold, etc. | Alkynone oxime ethers, Acetylinic oximes | High efficiency, Mild conditions, High selectivity | rsc.org |

| Ruthenium | Terminal Alkynes | Mechanochemical compatibility, Green approach | mdpi.com |

Green and Metal-Free Synthetic Strategies for Isoxazole Derivatives

In alignment with the principles of green chemistry, significant efforts have been directed toward developing synthetic routes for isoxazoles that minimize waste, avoid toxic metals, and reduce energy consumption. nih.gov These strategies often employ alternative energy sources like microwave and ultrasound, and utilize environmentally benign solvents and catalysts. nih.govnih.gov

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity with significantly reduced reaction times compared to conventional heating methods. abap.co.inresearchgate.net This technique relies on the ability of polar solvents or reagents to absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture. abap.co.in

The synthesis of isoxazole derivatives has greatly benefited from this technology. For example, the reaction of chalcones with hydroxylamine hydrochloride under microwave irradiation provides a rapid and efficient route to various isoxazole derivatives. abap.co.in Another efficient method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which can be completed in minutes under microwave heating, demonstrating the method's efficiency. nih.gov The use of microwave irradiation is considered a green protocol because it enhances reaction rates, improves yields, and often allows for cleaner reactions with easier work-up. abap.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Chalcone + Hydroxylamine HCl | Hours | 10-15 min | Significant | abap.co.in |

| 1,3-Dipolar Cycloaddition | Hours | 30 min | Significant | nih.gov |

Ultrasonication-Mediated Reaction Pathways

Sonochemistry, the application of ultrasound to chemical reactions, offers another eco-friendly alternative to traditional synthetic methods. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net This technique has been successfully applied to the synthesis of isoxazoles, leading to improved yields, shorter reaction times, and milder conditions. mdpi.comresearchgate.net

Ultrasound-assisted synthesis is particularly effective for multicomponent reactions and cyclization processes. mdpi.com For instance, a one-pot, five-component reaction to produce 3,5-disubstituted isoxazole secondary sulfonamides saw yields increase from 75-96% with reaction times of 13-17 minutes under sonication, a significant improvement over conventional stirring. researchgate.net The use of ultrasound not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption and often enabling the use of greener solvents like water. nih.govmdpi.com

Environmentally Conscious Methodologies for Isoxazole Derivatization

Beyond specific energy sources, a broader movement towards environmentally conscious synthesis involves the use of non-toxic, renewable, and biodegradable materials. mdpi.com This includes employing green solvents, such as water or deep eutectic solvents, and developing solvent-free reaction conditions. nih.govmdpi.com

Regioselective Synthesis of Thiophenylisoxazole Systems

The control of regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, as the biological activity and material properties of the final compound are highly dependent on the precise positioning of the substituents on the heterocyclic ring. This is particularly true for thiophenylisoxazoles, where the placement of the thiophene (B33073) and aryl groups at the C3 and C5 positions dictates the molecule's function.

Strategies for Controlling Substituent Positioning (e.g., 3-aryl-5-(thiophen-2-yl) vs. 5-aryl-3-(thiophen-2-yl) isoxazoles)

The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. nih.gov The regiochemical outcome of this reaction—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by the electronic and steric properties of the substituents on both the dipole (nitrile oxide) and the dipolarophile (alkyne).

For the synthesis of 5-(thiophen-2-yl)isoxazoles, a thiophene-containing alkyne is reacted with an aryl-derived nitrile oxide. Conversely, to obtain a 3-(thiophen-2-yl)isoxazole, a thiophene-derived nitrile oxide is reacted with an aryl-substituted alkyne. A metal-free, cascade strategy has been developed for the regio- and stereoselective synthesis of 3-aryl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles starting from α,β-unsaturated ketones. nih.gov

Furthermore, microwave-assisted 1,3-dipolar cycloadditions have been shown to offer high regional selectivity, influenced by the choice of solvent and acid-binding agent. nih.gov For example, the synthesis of bis-isoxazole ethers was achieved with high regioselectivity by carefully selecting THF with trace water as the solvent and NaHCO₃ as the acid-binding agent under microwave conditions. nih.gov Such strategies that allow for precise control over substituent positioning are essential for creating libraries of distinct isomers for structure-activity relationship (SAR) studies. nih.gov

Functionalization and Derivatization of the Thiophenylisoxazole Scaffold

The thiophenylisoxazole core serves as a versatile template for chemical modification. Both the thiophene and isoxazole rings are amenable to various substitution reactions, enabling the creation of a diverse library of analogues. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Its incorporation into the isoxazole-thiophene framework has been a strategy to generate novel compounds with potential biological activities, including anticancer properties. nih.govresearchgate.net

A primary synthetic route involves the reaction of a suitably substituted thiophene precursor with chlorosulfonic acid to generate a thiophenesulfonyl chloride intermediate. This reactive intermediate is then coupled with various amines or amine-containing scaffolds to yield the desired sulfonamides. Research has demonstrated the synthesis of a series of N-substituted-4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-thiazoles and other related structures. nih.gov

In one notable study, a series of thiophene derivatives bearing sulfonamide moieties linked to various heterocyclic systems, including isoxazole, were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (MCF-7). researchgate.net The synthesis commenced from 1-(thiophen-2-yl)ethanone, which was subjected to a series of reactions to introduce the sulfonamide group, followed by coupling with different aromatic and heterocyclic amines. researchgate.net Several of these compounds exhibited significant cytotoxic activities, in some cases surpassing that of the reference drug doxorubicin. researchgate.net

Table 1: Examples of Synthesized Thiophene-Isoxazole Sulfonamide Conjugates and their Biological Activity

| Compound | Structure | Biological Activity (IC50, µmol L-1) |

|---|---|---|

| Compound 6 (Ghorab et al.) | Thiophene-sulfonamide linked to a thiazole (B1198619) moiety | 10.25 (MCF-7) |

| Compound 7 (Ghorab et al.) | Thiophene-sulfonamide linked to a pyrazole (B372694) moiety | 9.70 (MCF-7) |

| Compound 9 (Ghorab et al.) | Thiophene-sulfonamide linked to a pyrimidine (B1678525) moiety | 9.55 (MCF-7) |

| Doxorubicin (Reference) | Not Applicable | 32.00 (MCF-7) |

Data sourced from Ghorab et al. researchgate.netekb.eg

The amide bond is a fundamental linkage in peptides and numerous pharmaceuticals. Creating amide derivatives of the isoxazole-thiophene scaffold is a key strategy for developing new chemical entities. mdpi.com These linkages can be formed on either the thiophene or the isoxazole ring, provided a suitable carboxylic acid or amine precursor is available.

The synthesis of thiophene carboxamides often involves the coupling of a thiophenecarboxylic acid with an amine using standard peptide coupling reagents. Thiophene carboxamide scaffolds have been investigated as promising anticancer agents, with some analogues showing potent inhibitory effects on key biological targets like VEGFR-2. mdpi.com

Similarly, isoxazole-containing amides have been synthesized and studied for their liquid crystal properties and potential biological applications. nih.gov The formation of these amides typically follows conventional methods, such as reacting an isoxazole-carboxylic acid with an amine or an isoxazole-amine with a carboxylic acid derivative. A protocol for amide coupling that is effective for sterically hindered substrates involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. rsc.org This method can be particularly useful for complex heterocyclic frameworks where standard methods may fail. rsc.org

Table 2: General Approaches to Amide Bond Formation on the Isoxazole-Thiophene Scaffold

| Precursor 1 | Precursor 2 | Coupling Method | Resulting Linkage |

|---|---|---|---|

| Thiophene-carboxylic acid | Amine | Standard peptide coupling reagents (e.g., DCC, EDC) | Thiophene-C(O)NH-R |

| Isoxazole-carboxylic acid | Amine | Standard peptide coupling reagents | Isoxazole-C(O)NH-R |

| Thiophene-amine | Carboxylic acid / Acyl chloride | Acylation | Thiophene-NHC(O)-R |

| Isoxazole-amine | Carboxylic acid / Acyl chloride | Acylation | Isoxazole-NHC(O)-R |

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool that falls under this category and has been applied to isoxazole derivatives.

While not directly on the this compound core, studies on isoxazol-5-ones demonstrate the utility of this reaction. A metal-free, Brønsted acid-catalyzed aza-Michael reaction between isoxazol-5-ones and enones has been developed. This methodology allows for the preparation of a broad range of N-substituted isoxazole derivatives in moderate to excellent yields under mild conditions. A key finding is that the isoxazol-5-one selectively reacts at the nitrogen atom, with no competing reaction at the C4 position observed. This regioselectivity is explained by the reaction kinetics favoring the attack at the nitrogen.

This approach highlights a robust method for N-functionalization of the isoxazole ring system, which could be adapted for derivatives of this compound, providing a straightforward route to novel analogues.

The introduction of a thiol (-SH) group onto the thiophenylisoxazole scaffold can serve multiple purposes, including acting as a handle for further conjugation, participating in disulfide bonding, or interacting with biological targets. The thiophene ring is a prime location for such a modification.

A common strategy to introduce a thiol group onto a thiophene ring involves a lithiation-sulfenylation sequence. Thiophene can be deprotonated with a strong base like butyllithium (B86547) to form a highly reactive thienyllithium intermediate. wikipedia.org The most reactive site for this deprotonation is typically the C2 position, adjacent to the sulfur atom. acs.org This organolithium reagent can then react with an electrophilic sulfur source, such as elemental sulfur, followed by a reductive workup to yield the corresponding thiophene-thiol. wikipedia.org

Alternatively, a thiol group can be introduced via a nucleophilic substitution reaction (SN2) on a thiophene derivative bearing a suitable leaving group (e.g., a halogen). youtube.com The reaction with a nucleophile like sodium hydrosulfide (B80085) (NaSH) can displace the leaving group to install the thiol functionality. youtube.com This method is advantageous as the hydrosulfide anion is a weak base, minimizing competing elimination reactions. youtube.com

These methods provide strategic pathways to thiolated this compound derivatives, opening avenues for applications in bioconjugation and the design of targeted covalent inhibitors.

Biological Activity Spectrum and Therapeutic Implications of 3 Thiophen 3 Yl Isoxazole Derivatives

Antineoplastic and Cytotoxic Potentials

Derivatives of 3-(thiophen-3-yl)isoxazole have demonstrated considerable promise as anticancer agents. Their efficacy is often attributed to the synergistic effects of the isoxazole (B147169) and thiophene (B33073) moieties, which can interact with various biological targets within cancer cells. ijariit.comnih.gov The structural diversity achieved through various substitutions on this core scaffold allows for the fine-tuning of their cytotoxic profiles against different cancer types. researchgate.net

In Vitro Evaluation Against Diverse Human Cancer Cell Lines

The cytotoxic activity of this compound derivatives has been extensively studied across a panel of human cancer cell lines, revealing a broad spectrum of antiproliferative effects. researchgate.netscispace.com These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Derivatives of this compound have shown significant cytotoxic activity against breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines. For instance, a series of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives were evaluated for their anticancer activity, with several compounds exhibiting good cytotoxic effects against MCF-7 and MDA-MB-231 cells. researchgate.net Another study highlighted that indole-oxadiazole coupled isoxazole hybrids were more active against MCF-7 than MDA-MB-231 cells. thesciencein.org Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole was identified as a potent anti-breast cancer agent. rsc.org The introduction of a trifluoromethyl group to this compound, creating 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, enhanced its activity against MCF-7 cells by nearly eightfold. rsc.org Further modifications led to the development of 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, which showed even greater potency against MCF-7 cells. rsc.org

The in vitro anticancer activity of this compound derivatives extends to various lung cancer cell lines. A series of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives demonstrated good anticancer activity against the A549 lung cancer cell line. researchgate.net Another study involving isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles reported potent activity against the NCI-H460 lung cancer cell line. nih.gov Furthermore, certain thiophene derivatives have shown promising results against both A549 and H460 cell lines. researchgate.net For example, bis-chalcones incorporating a 3-(thiophen-2-yl)pyrazole moiety were synthesized and tested, with one compound showing an IC50 of 74.2 µg/mL against A549 cells. tandfonline.com

Derivatives of this compound have also been evaluated for their potential against prostate cancer. A series of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives showed anticancer activity against the DU-145 prostate cancer cell line. researchgate.net In another study, isoxazole derivatives of 6-hydroxy coumarin (B35378) were found to be effective cytotoxic agents against the PC-3 cancer cell line. nih.gov Additionally, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against PC-3 cells, with some compounds showing potent cytotoxicity. nih.gov The introduction of a trifluoromethyl group in 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles also showed potential cytotoxicity against PC-3 cells. rsc.org

The cytotoxic effects of this compound and related thiophene derivatives have been investigated in gastric cancer cell lines. One study synthesized new thiophene, pyrazole (B372694), and isoxazole derivatives and evaluated their cytotoxicity against six cancer cell lines, including NUGC. scispace.com Several of the synthesized compounds were identified as the most potent. scispace.com Another study focused on thiophene derivatives and their evaluation against a panel of cell lines including MKN-45, with some compounds exhibiting high cytotoxicity. nih.gov

The antiproliferative activity of this compound derivatives has also been observed in colorectal cancer cell lines. A study on new thiophene, pyrazole, and isoxazole derivatives showed that several compounds were among the most cytotoxic against the DLDI cell line. scispace.com In particular, one compound showed higher cytotoxicity than the reference drug foretinib (B612053) towards DLDI with an IC50 of 58 nM. scispace.com Another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives demonstrated potent cytotoxicity against COLO 205 cells. nih.govresearchgate.net Furthermore, thiophene derivatives have been evaluated against HT-29 cells, showing growth inhibition activity. researchgate.net

Investigated Mechanisms of Action in Anticancer Activity

The anticancer effects of this compound derivatives are underpinned by their ability to interfere with fundamental cellular processes that govern cancer cell survival and proliferation.

A primary mechanism through which these isoxazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. rsc.orgrsc.org Studies on compounds like 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole have used techniques such as annexin-FITC staining to confirm an increase in apoptosis in treated cancer cells. researchgate.net The apoptotic mechanism has been observed across different cancer types; for instance, tyrosol-conjugated isoxazoles induce apoptosis in glioma cells, while other derivatives trigger apoptosis in hepatocellular carcinoma cells. mdpi.comnih.gov This process is often mediated by the activation of key effector proteins, such as caspases. mdpi.comnih.gov For example, one potent derivative was found to induce apoptosis by activating caspase-3/7. mdpi.comnih.gov This activation leads to the systematic dismantling of the cell, a hallmark of effective chemotherapy. nih.gov

Inhibition of Tumor Growth in Preclinical Models (e.g., Ehrlich Ascites Carcinoma)

Derivatives of this compound have demonstrated notable antitumor activity in preclinical models, particularly against Ehrlich Ascites Carcinoma (EAC). researchgate.netnih.gov One such derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, has shown significant potential by inhibiting tumor growth, peritoneal angiogenesis, and the formation of ascites in mouse models bearing EAC cells. researchgate.netnih.gov The overproduction of prostaglandins (B1171923) and leukotrienes, resulting from the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key contributor to tumor progression by fostering the development of new blood vessels that supply the tumor. researchgate.netnih.gov

The antitumor effects of these isoxazole derivatives are linked to their ability to inhibit these enzymatic pathways. researchgate.netnih.gov For instance, newly synthesized isoxazole derivatives have been screened for their antitumor properties against EAC cells, with several compounds showing higher activity than the standard cytotoxic agent 5-fluorouracil. innovareacademics.inresearchgate.net These findings underscore the potential of isoxazole derivatives as valuable scaffolds in the development of new anticancer therapies.

In other studies, various isoxazole derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. researchgate.net For example, a series of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives were synthesized and tested against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, with several compounds exhibiting potent anticancer activity. researchgate.net The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, showed significant inhibition of MCF-7 and HeLa cell proliferation. researchgate.net Further investigation in rats with DMBA-induced mammary tumors revealed tumor inhibitory effects. researchgate.net

The table below summarizes the anticancer activity of selected this compound derivatives in preclinical models.

| Compound/Derivative | Preclinical Model | Observed Effects |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Ehrlich Ascites Carcinoma (EAC) in mice | Inhibition of tumor growth, peritoneal angiogenesis, and ascites formation. researchgate.netnih.gov |

| Novel isoxazole derivatives | Ehrlich Ascites Carcinoma (EAC) cells | Higher antitumor activity than 5-fluorouracil. innovareacademics.inresearchgate.net |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 and HeLa cancer cell lines | Considerable inhibition of cell proliferation. researchgate.net |

| 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazoles | Human cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231) | Good anticancer activity, with some compounds being more potent than the standard drug. researchgate.net |

Enzyme and Receptor Target Inhibition as Antineoplastic Strategies

The anticancer properties of this compound derivatives are often attributed to their ability to inhibit specific enzymes and receptors that are crucial for tumor cell survival and proliferation.

Several isoxazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers. nih.govacs.orgnih.govnih.govnih.gov The inhibition of COX-2 is a promising strategy for cancer therapy as it can impede tumor growth and angiogenesis. researchgate.netnih.gov

For instance, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has demonstrated significant inhibitory activity against COX-2. researchgate.netnih.gov This inhibition is a key mechanism behind its observed antitumor effects in preclinical models. researchgate.net Molecular modeling studies have suggested that the sulfonylmethyl group and the C-3 methyl group on the isoxazole ring are important for the selective inhibition of COX-2. nih.gov

The development of isoxazole-based COX-2 inhibitors has been an active area of research, with some derivatives showing sub-micromolar inhibitory concentrations. nih.govacs.orgnih.gov The structural features of the isoxazole ring allow for modifications that can enhance both the potency and selectivity of COX inhibition. core.ac.uk

The table below presents data on the COX inhibitory activity of selected isoxazole derivatives.

| Compound/Derivative | Target Enzyme | IC50 Value/Inhibitory Activity |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | COX-2 | Significant inhibitory activity. researchgate.netnih.gov |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | COX-2 | 0.95 µM. acs.orgnih.gov |

| Pyrazolylbenzyltriazole derivative (PYZ19) | COX-2 | 5.01 µM. nih.gov |

| Dihydropyrazole sulfonamide derivative (PYZ20) | COX-2 | 0.33 µM. nih.gov |

In addition to COX, lipoxygenase (LOX) enzymes are another important target in cancer therapy. researchgate.netnih.gov The products of the LOX pathway, leukotrienes, are involved in inflammation and carcinogenesis. researchgate.netnih.gov

The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has been shown to inhibit LOX in addition to its effects on COX-2. researchgate.netnih.govnih.govresearchgate.netmdpi.com This dual inhibition of both COX and LOX pathways contributes to its potent anti-inflammatory and anticancer activities. researchgate.netnih.gov Harmine derivatives containing a thiophene and isoxazoline (B3343090) moiety have also shown good activity against the 5-lipoxygenase enzyme. tandfonline.com

Recent studies have focused on synthesizing isoxazole derivatives and evaluating their 5-LOX inhibitory potential. nih.govplos.org Several compounds have demonstrated significant, concentration-dependent inhibition of 5-LOX. nih.govplos.org

The table below shows the 5-LOX inhibitory activity of selected isoxazole derivatives.

| Compound/Derivative | IC50 Value |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Significant inhibitory activity. researchgate.netnih.govnih.govresearchgate.netmdpi.com |

| Isoxazole derivative C3 | 8.47 µM. nih.govplos.org |

| Isoxazole derivative C5 | 10.48 µM. nih.govplos.org |

| Harmine derivative 3e (with thiophene) | 29.2 µM. tandfonline.com |

Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling pathways controlling growth, differentiation, and survival. nih.gov Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for drug development.

Several this compound derivatives have been investigated as inhibitors of various tyrosine kinases. For example, some derivatives have shown potent inhibitory activity against c-Met, a receptor tyrosine kinase whose abnormal activation is linked to tumor growth and metastasis. nih.govscispace.com Other targeted tyrosine kinases include Pim-1, FMS-like Tyrosine Kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR). scispace.comresearchgate.net

One study reported a new series of isoxazole derivatives targeting EGFR-TK, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Another study identified 3-amino-benzo[d]isoxazole derivatives as potent inhibitors of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. acs.org

The table below summarizes the tyrosine kinase inhibitory activity of various isoxazole derivatives.

| Compound/Derivative | Target Kinase | IC50 Value/Inhibitory Activity |

| 4-arylamido 3-methyl isoxazole derivatives | c-Met | Enzymatic IC50: 1.8 nM; Cellular IC50: 0.18 nM. nih.gov |

| Isoxazole derivative 10a | EGFR-TK | 0.064 µM. researchgate.net |

| Isoxazole derivative 10b | EGFR-TK | 0.066 µM. researchgate.net |

| Isoxazole derivative 25a | EGFR-TK | 0.054 µM. researchgate.net |

| Thiophene derivative 10d | Pim-1 kinase | High inhibitory effect. scispace.com |

| Thiophene derivative 18b | Pim-1 kinase | High inhibitory effect. scispace.com |

| Thiophene derivative 20b | Pim-1 kinase | High inhibitory effect. scispace.com |

| Thiophene derivative 10c | c-Met | Higher potency than foretinib. scispace.com |

| Thiophene derivative 18e | c-Met | Higher potency than foretinib. scispace.com |

| Thiophene derivative 19 | c-Met | Higher potency than foretinib. scispace.com |

Secretory phospholipase A2 (sPLA2) is an enzyme involved in inflammation and has been implicated in the development of various cancers. nih.govnih.gov Inhibitors of sPLA2 are therefore being explored as potential anticancer agents.

A series of new indole-containing isoxazole derivatives have been synthesized and evaluated for their sPLA2 inhibitory activities. nih.govnih.gov Many of these compounds showed significant inhibition both in vitro and in vivo. nih.gov One particular derivative demonstrated potent sPLA2 inhibition comparable to the positive control, ursolic acid, and also exhibited antiproliferative activity against breast and prostate cancer cells. nih.govnih.gov

The table below presents data on the sPLA2 inhibitory activity of isoxazole derivatives.

| Compound/Derivative | IC50 Value/Inhibitory Activity |

| Indole containing isoxazole derivative 10o | Potent sPLA2 inhibition, comparable to ursolic acid. nih.gov |

| Indole containing isoxazole derivative 24 | 10.23 µM (in vitro). nih.gov |

| Triazole containing isoxazole 9o | 8.51 µM. biomedres.us |

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Compounds that interfere with tubulin polymerization can disrupt cell division and induce apoptosis, making them effective anticancer agents. nih.govdntb.gov.ua

Several isoxazole derivatives have been reported to inhibit tubulin polymerization. nih.gov For example, a novel series of isoxazole-2,3-dihydroquinazolinone hybrids have been shown to be effective against numerous human cancer cell lines by inhibiting cyclin B1/CDK1. nih.gov Additionally, some isoxazole derivatives have been specifically designed as antitubulin agents, with structure-activity relationship studies indicating that an unsubstituted benzene (B151609) ring at the C-3 position of the isoxazole ring is favorable for microtubule-destabilizing activity. rsc.org An isoxazole derivative of combretastatin (B1194345) A-4 exhibited greater tubulin polymerization inhibitory activity than the parent compound. ekb.eg

The table below lists compounds with reported tubulin polymerization inhibitory activity.

| Compound/Derivative | Reported Activity |

| Isoxazole-2,3-dihydroquinazolinone hybrid | Effective against 18 human cancer cell lines. nih.gov |

| Isoxazoles with an unsubstituted benzene ring at C-3 | Antiproliferative effect by a microtubule destabilising mode of action. rsc.org |

| Isoxazole derivative of Combretastatin A-4 | Greater tubulin polymerization inhibitory activity than CA-4. ekb.eg |

Antimicrobial and Anti-biofilm Efficacy

Derivatives of this compound have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi. The incorporation of the thiophene nucleus into the isoxazole structure is considered a key factor in their promising pharmacological profiles. mdpi.com

Research has shown that isoxazole derivatives featuring a thiophene moiety exhibit a spectrum of antibacterial activity. In vitro studies have tested these compounds against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. e-journals.in

One study synthesized a series of isoxazole derivatives from thiophene-based chalcones and evaluated their antibacterial properties using the agar (B569324) plate disc diffusion method. e-journals.in The results indicated that the synthesized compounds were moderately to highly active against the tested bacterial strains. e-journals.in

More targeted research has focused on specific derivatives, such as those synthesized through the Passerini reaction. Two compounds, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), have shown particularly high antimicrobial activity. mdpi.comresearchgate.net The activity of PUB9 against Staphylococcus aureus was especially noteworthy, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. mdpi.comnih.gov

Table 1: Antibacterial Activity of Selected Thiophene-Isoxazole Derivatives

| Compound | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| General Thiophene-Isoxazole Derivatives | Staphylococcus aureus | Moderate to high activity | e-journals.in |

| General Thiophene-Isoxazole Derivatives | Bacillus subtilis | Moderate to high activity | e-journals.in |

| General Thiophene-Isoxazole Derivatives | Escherichia coli | Moderate to high activity | e-journals.in |

| General Thiophene-Isoxazole Derivatives | Pseudomonas aeruginosa | Moderate to high activity | e-journals.in |

| PUB9 | Staphylococcus aureus | Significantly high activity (MIC >1000x lower than other derivatives) | mdpi.comnih.gov |

| PUB10 | Staphylococcus aureus | High activity | mdpi.comresearchgate.net |

| PUB9 & PUB10 | Pseudomonas aeruginosa | Significant activity | mdpi.com |

The antifungal potential of thiophene-isoxazole derivatives has also been explored, with studies reporting activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. mdpi.comresearchgate.net

In a broad screening of newly synthesized isoxazole derivatives, several compounds showed moderate to good effectiveness against C. albicans. researchgate.net More specific investigations into derivatives like PUB9 and PUB10 confirmed their efficacy against C. albicans. mdpi.comresearchgate.net Interestingly, some thiophene-isoxazole derivatives have demonstrated selective antifungal action. For example, compounds PUB14 and PUB17 showed no activity against tested bacterial species but were active against eleven different strains of C. albicans. mdpi.com This selectivity is thought to arise from interactions with fungal-specific cellular components. mdpi.com

Table 2: Antifungal Activity of Selected Thiophene-Isoxazole Derivatives

| Compound | Fungal Strain | Observed Activity | Source |

|---|---|---|---|

| PUB9 | Candida albicans | Active, contributes to >90% biofilm reduction | mdpi.commdpi.com |

| PUB10 | Candida albicans | Active, contributes to >90% biofilm reduction | mdpi.commdpi.com |

| PUB14 | Candida albicans | Selective activity against 11 strains | mdpi.com |

| PUB17 | Candida albicans | Selective activity against 11 strains | mdpi.com |

Microbial biofilms pose a significant challenge in clinical settings, and agents capable of disrupting them are of great interest. Certain this compound derivatives have shown significant potential in this area. mdpi.comresearchgate.net

The derivatives PUB9 and PUB10 were found to be highly effective at reducing biofilm formation by over 90% for S. aureus, P. aeruginosa, and C. albicans. mdpi.commdpi.com This potent anti-biofilm activity, particularly for PUB9 which also displayed low cytotoxicity in lab studies, makes it a promising candidate for further investigation as a potential topical agent for treating biofilm-based infections. researchgate.netnih.gov

Immunomodulatory and Anti-inflammatory Properties

The isoxazole scaffold is a component of established anti-inflammatory drugs, and derivatives containing a thiophene ring have also been investigated for their immunomodulatory and anti-inflammatory effects. nih.govsemanticscholar.org Research indicates that these compounds can influence immune cell function and inhibit key inflammatory pathways. nih.govnih.gov

A notable example is the derivative 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (referred to as compound 2b). nih.govnih.gov This compound was found to exhibit significant inhibitory activity against lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), which are key enzymes in the metabolic pathways that produce pro-inflammatory prostaglandins and leukotrienes. nih.govnih.gov The inhibition of these enzymes is a major strategy in the development of anti-inflammatory drugs. In mouse models, this compound also demonstrated an ability to inhibit tumor growth and the formation of new blood vessels that support it. nih.gov Other isoxazole derivatives have been shown to modulate T-cell and B-cell levels and inhibit the production of inflammatory cytokines like tumor necrosis factor (TNF-α). nih.govsemanticscholar.org

Table 3: Anti-inflammatory and Immunomodulatory Activity of a Thiophene-Isoxazole Derivative

| Compound | Mechanism/Effect | Source |

|---|---|---|

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Significant inhibitory activity toward lipooxygenase (LOX) | nih.govnih.gov |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | Significant inhibitory activity toward cyclooxygenase-2 (COX-2) | nih.govnih.gov |

| General Isoxazole Derivatives | Modulatory effects on T-cell and B-cell subsets | nih.gov |

| MM3 (an isoxazole derivative) | Inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production | semanticscholar.org |

Neuropharmacological and Analgesic Research

The structural features of isoxazole derivatives make them candidates for development as central nervous system (CNS) agents. researchgate.net Research in this area has particularly focused on their potential as antidepressant agents through the inhibition of monoamine oxidase enzymes.

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases such as Parkinson's disease. mdpi.comresearchgate.net

Nitrogen-containing heterocycles, including the isoxazole nucleus, have been identified as core structures in the development of antidepressant compounds that function as MAO inhibitors. researchgate.net Researchers have discovered isoxazole derivatives that exhibit good inhibitory activity against MAO-B, with potency in the micromolar range. mdpi.comresearchgate.net This line of research suggests that the this compound scaffold could serve as a valuable template for designing new MAO inhibitors for potential use in treating neurological and psychiatric disorders. researchgate.netnih.gov

Analgesic Activities

The investigation into novel analgesic agents is a cornerstone of medicinal chemistry, driven by the need for more effective and safer pain management therapies. In this context, heterocyclic compounds, particularly those integrating multiple pharmacophores, have emerged as a promising area of research. The isoxazole nucleus is a well-established scaffold known for a wide range of biological activities, including analgesic and anti-inflammatory properties. nih.govd-nb.infoinnovareacademics.in Similarly, the thiophene ring is a key component in several anti-inflammatory drugs. mdpi.comijprajournal.com The combination of these two moieties into a single molecular entity, such as this compound, presents a logical strategy for the development of new therapeutic agents.

The analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and contributes to pain signaling. nih.gov Another key enzyme in the inflammatory cascade is 5-lipoxygenase (5-LOX), which is responsible for the synthesis of pro-inflammatory leukotrienes. semanticscholar.org Therefore, compounds that can inhibit COX-2 and/or 5-LOX are considered to have significant potential as analgesic and anti-inflammatory drugs. mdpi.comsemanticscholar.org

Research into thienyl-isoxazole derivatives has focused on their potential as inhibitors of these key enzymes. Although direct studies on the this compound isomer are limited in publicly available literature, research on closely related isomers provides significant insight into the analgesic potential of this class of compounds.

Detailed Research Findings

Studies have shown that isoxazole derivatives containing a thiophene ring exhibit notable anti-inflammatory and potential analgesic activity through the inhibition of COX and LOX enzymes. For instance, a series of 2,4-disubstituted thiophene derivatives were evaluated for their ability to inhibit these enzymes. researchgate.net One derivative, 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene (2g), showed significant activity. researchgate.net While not an isoxazole itself, this study highlights the potential of the substituted thiophene core in designing anti-inflammatory agents.

More directly relevant, a compound identified as 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole was found to exhibit significant inhibitory activity against both COX-2 and 5-LOX, suggesting a dual-action mechanism that could be beneficial for pain and inflammation management. researchgate.net

In another study, various 2,3,4-trisubstituted thiophene derivatives were synthesized and tested. nih.gov The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) was identified as a potent and selective COX-2 inhibitor with a selectivity index of 8.37. nih.gov This compound also demonstrated significant in vivo anti-inflammatory effects in the carrageenan-induced paw edema model, a common assay for evaluating potential analgesic and anti-inflammatory agents. nih.gov

Further research into isoxazoles has explored the impact of different substitutions on their activity. A study on 4,5-diphenyl-4-isoxazolines found that compounds without a C-3 methyl substituent displayed potent analgesic activities, although they were not selective for COX-2. acs.org However, the introduction of a methyl group at the C-3 position, as seen in 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline , resulted in a highly potent and selective COX-2 inhibitor. acs.org This highlights the critical role that specific substitutions on the isoxazole ring play in determining the potency and selectivity of these compounds.

The synthesis of 5-Amino-3-(thiophen-2-yl)isoxazole-4-carbonitrile has also been reported, with literature noting the general analgesic properties of isoxazole derivatives. d-nb.info Similarly, isoxazoles substituted with a 2-thienyl moiety at position 5 have been investigated, underscoring the continued interest in thienyl-isoxazole scaffolds for various therapeutic applications, including as analgesics. igi-global.com

The collective findings suggest that the thienyl-isoxazole scaffold is a promising framework for developing novel analgesic agents, likely acting through the inhibition of COX and LOX enzymes. The specific substitution pattern on both the thiophene and isoxazole rings is crucial for optimizing potency and selectivity.

Table 1: In Vitro Enzyme Inhibitory Activity of Thiophene-Isoxazole Derivatives and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source(s) |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-1 | 45.62 | 8.37 | nih.gov |

| COX-2 | 5.45 | nih.gov | ||

| 5-LOX | 4.33 | N/A | nih.gov | |

| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | COX-1 | 258 | >64500 | acs.org |

| COX-2 | 0.004 | acs.org |

| Celecoxib (Reference) | COX-2 | 1.14 | N/A | mdpi.com |

IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1. N/A: Not Applicable or Not Available

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Assay | Result | Source(s) |

|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | Carrageenan-induced paw edema | High in vivo anti-inflammatory activity | nih.gov |

| 4,5-diphenyl-4-isoxazolines (general structure) | Phenyl-p-benzoquinone-induced writhing | Potent analgesic activity | acs.org |

| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | Carrageenan-induced paw edema | Excellent anti-inflammatory activity | acs.org |

Table of Mentioned Compounds

Structure Activity Relationship Sar Investigations of 3 Thiophen 3 Yl Isoxazole Analogues

Impact of Substituents on the Isoxazole (B147169) Ring System

Influence of Halogenation (e.g., Fluorine, Trifluoromethyl Groups) on Biological Activity

Halogenation of the isoxazole ring, particularly with fluorine or trifluoromethyl (-CF3) groups, has been shown to significantly enhance the biological activity of certain analogues. The introduction of these groups can alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com

A notable example is the investigation of 3-(aryl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives as potential anti-cancer agents. In a comparative study, the trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , demonstrated significantly enhanced cytotoxicity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole . nih.govresearchgate.net The trifluoromethylated compound exhibited an IC50 value of 2.63 µM, which was approximately eight times more potent than the non-fluorinated version (IC50 = 19.72 µM). nih.govresearchgate.net This highlights the profound impact of the -CF3 group at the 4-position of the isoxazole ring on anti-cancer activity. nih.gov

The strong electron-withdrawing nature and steric bulk of the trifluoromethyl group are believed to contribute to this increased potency. mdpi.comnih.gov SAR studies on related isoxazole derivatives have also indicated that the presence of a fluorine or trifluoromethyl group on an adjacent phenyl ring can promote cytotoxicity. nih.gov

Table 1: Impact of Trifluoromethyl Group on Anti-Cancer Activity

| Compound | Substitution on Isoxazole Ring | IC50 (µM) against MCF-7 |

|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | None | 19.72 nih.govresearchgate.net |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 4-CF3 | 2.63 nih.govresearchgate.net |

Effects of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profiles

The electronic nature of substituents on the isoxazole ring system, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), plays a critical role in defining the pharmacological profile of 3-(thiophen-3-yl)isoxazole analogues. These groups can influence the molecule's acidity, basicity, and ability to participate in hydrogen bonding, all of which are crucial for drug-receptor interactions.

In studies of related 5-(thiophen-2-yl)isoxazole derivatives, the nature of the substituent on the aryl ring at the 3-position of the isoxazole significantly modulates anti-cancer activity. For instance, increasing the electron-donating ability of para-substituents on the aryl ring, from a methyl group (-CH3) to a methoxy (B1213986) group (-OCH3), led to an increase in anti-breast cancer activity. nih.gov The presence of multiple strong electron-donating methoxy groups on the aryl ring further enhanced this activity. nih.gov

Conversely, the introduction of electron-withdrawing groups can also positively impact biological activity. For example, SAR studies on various isoxazole derivatives have shown that the presence of EWGs like nitro and chloro groups can enhance antibacterial activity. ijpca.org In the context of anti-cancer activity, a combination of electron-withdrawing (e.g., fluorine) and electron-donating (e.g., methoxy) groups on an aromatic ring attached to the isoxazole core has been found to yield high potency. mdpi.com

The specific placement and nature of these electronic groups are key to optimizing the desired pharmacological effect.

Substitution Patterns on the Thiophene (B33073) Moiety and Their Biological Consequences

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another important site for structural modification in this compound analogues. nih.gov The position and nature of substituents on this moiety can have significant biological consequences.

For instance, in a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, the unsubstituted thiophene ring at the 5-position of the isoxazole was found to be important for superior anti-cancer activity. nih.gov The introduction of a methyl group at the 5-position of the thiophene ring in an analogue, 3-(3,4-dimethoxyphenyl)-5-(5-methylthiophen-2-yl)-4-(trifluoromethyl)isoxazole , resulted in a decrease in anti-cancer activity against MCF-7 cells (IC50 = 13.44 µM) compared to the analogue with an unsubstituted thiophene ring (IC50 = 2.91 µM). nih.gov This suggests that steric bulk at this position may be detrimental to activity. nih.gov

In other studies of isoxazole derivatives, the presence of a substituted thiophene, such as in 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole , has been shown to lead to significant inhibitory activity towards enzymes like lipooxygenase (LOX) and COX-2, indicating its potential as an anti-inflammatory agent. mdpi.com

These findings underscore the importance of the substitution pattern on the thiophene ring in determining the specific biological activity of this compound derivatives.

Elucidation of Key Pharmacophores and Structural Modulators for Enhanced Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, identifying the key pharmacophoric features is essential for designing more potent and selective compounds.

Based on SAR studies, a preliminary pharmacophore model for this class of compounds can be proposed. Key features often include:

A hydrogen bond acceptor: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor.

An aromatic ring: The thiophene moiety provides a crucial aromatic interaction.

Substituent effects: The electronic nature (electron-donating or -withdrawing) of substituents on both the isoxazole and thiophene rings are critical modulators of activity.

For example, in a series of 5-(thiophen-2-yl)isoxazoles with anti-cancer activity, the SAR analysis revealed that an unsubstituted thiophene ring at the 5-position, a trifluoromethyl group at the 4-position of the isoxazole, and a highly electron-rich benzene (B151609) ring at the 3-position constitute a key pharmacophore for superior activity. rsc.org

Structural modulators that have been shown to enhance efficacy include the introduction of a trifluoromethyl group to the isoxazole ring, which can significantly boost potency. nih.govresearchgate.net Furthermore, the strategic placement of electron-donating groups, such as multiple methoxy groups on an adjacent aryl ring, can also lead to a substantial increase in biological activity. nih.gov

Regiochemical Specificity and its Correlation with Biological Performance

Regiochemistry, the specific placement of substituents on a molecule, is a critical factor that correlates with the biological performance of this compound analogues. The synthesis of these compounds often involves cycloaddition reactions where the regioselectivity of the reaction determines the final arrangement of the thiophene and other substituents around the isoxazole core. nih.gov

The biological activity can be highly dependent on which position of the isoxazole ring (e.g., C3, C4, or C5) bears the thiophene moiety and other substituents. For instance, in the development of isoxazole-based inhibitors, the relative positioning of different functional groups is crucial for effective binding to the target enzyme or receptor.

While specific studies directly comparing the biological performance of different regioisomers of this compound are not extensively detailed in the provided search results, the principles of medicinal chemistry suggest that such variations would have a profound impact. The regioselective synthesis of isoxazoles is an active area of research, as it allows for the controlled preparation of specific isomers for biological evaluation. mdpi.com The ability to selectively synthesize 3,5-disubstituted, 3,4-disubstituted, or other regioisomers is key to systematically exploring the SAR and identifying the optimal substitution pattern for a desired biological effect. nih.gov The differential placement of key interacting groups will inevitably alter the way the molecule fits into a biological target's binding site, thus influencing its efficacy.

Computational and Spectroscopic Characterization of 3 Thiophen 3 Yl Isoxazole Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in rational drug design for evaluating potential interactions between synthesized compounds and protein receptors. nih.gov

Molecular docking studies have been extensively used to explore the interactions of isoxazole-containing compounds with various biological targets, including cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com For instance, docking analyses of isoxazole (B147169) derivatives with the COX-2 enzyme (PDB ID: 4COX) have revealed varied binding interactions within the active site. nih.govresearchgate.net Key interactions often include hydrogen bonds with residues such as Arg120, Tyr355, and Ser530, along with hydrophobic contacts with residues like Leu352, Val349, and Phe518. mdpi.com The orientation of substituents on the isoxazole ring can significantly influence binding; for example, certain substitutions can push the isoxazole ring toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.gov

In addition to COX enzymes, thiophene-isoxazole systems have been investigated for their potential to interact with other significant biological targets. Studies on 5-(thiophen-2-yl)isoxazole derivatives have identified them as potential inhibitors of Estrogen Receptor Alpha (ERα), a critical nuclear hormone receptor in several human cancers. rsc.org The binding interactions for these compounds within the ERα antagonist binding site include hydrophobic contacts with leucine (B10760876) residues (LEU346, LEU384, and LEU387) and polar interactions with THR347. nih.gov Furthermore, related studies have shown that thiophene (B33073) derivatives can influence tubulin polymerization, suggesting another avenue for their biological activity. dovepress.com

| Compound Class | Biological Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Isoxazole Derivatives | COX-2 | Arg120, Cys41, Ala151 | Hydrogen Bond |

| 2-(trimethoxyphenyl)-thiazoles | COX-2 | Tyr355, Ser530, Met522 | Hydrogen Bond |

| 5-(thiophen-2-yl)isoxazoles | Estrogen Receptor α (ERα) | LEU346, LEU384, LEU387 | Hydrophobic Contact |

| 5-(thiophen-2-yl)isoxazoles | Estrogen Receptor α (ERα) | THR347 | Polar Interaction |

Computational methods are frequently employed to predict the binding affinity of ligands to their target receptors, often expressed as a binding energy or docking score. For a series of substituted-isoxazole derivatives docked against the COX-2 enzyme, binding energy scores ranged from -7.8 to -8.7 kcal/mol, indicating a strong affinity for the enzyme's active site. nih.govresearchgate.net More advanced methods, such as Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA), can provide a more refined estimation of binding free energies. mdpi.com For example, MM-PBSA calculations for different isoxazole-based ligands with the Farnesoid X Receptor (FXR) yielded average binding free energies (ΔGbind) ranging from -36.71 kcal/mol to -49.83 kcal/mol. mdpi.com These predicted energies help to rank potential inhibitors and guide the synthesis of more potent analogues.

| Compound Class | Biological Target | Method | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Substituted Isoxazoles | COX-2 | Molecular Docking | -7.8 to -8.7 |

| Isoxazole Derivatives (e.g., GW4064) | Farnesoid X Receptor (FXR) | MM-PBSA | -36.71 |

| Isoxazole Derivatives (e.g., cilofexor) | Farnesoid X Receptor (FXR) | MM-PBSA | -49.83 |

| 5-(thiophen-2-yl)-1,3,4-oxadiazole Derivatives | Cyclin-Dependent Kinase 2 (CDK-2) | Molecular Docking | -10.169 to -10.654 |

Standard molecular docking often treats the receptor as a rigid entity. However, proteins are flexible, and the binding of a ligand can induce significant conformational changes. Induced fit docking (IFD) and molecular dynamics (MD) simulations are computational tools used to model this flexibility. IFD analysis of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles supported their activity against ERα by accounting for receptor plasticity upon ligand binding. rsc.orgnih.gov MD simulations can further be used to assess the stability of the ligand-protein complex. A stable complex is often indicated by low fluctuation in the root mean square deviation (RMSD) values (typically within 3 angstroms), signifying a successful and sustained fit of the ligand into the binding pocket. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules.

Density Functional Theory (DFT) is a widely used method for evaluating the electronic structure and reactivity of π-conjugated systems like thiophene- and isoxazole-containing molecules. nih.gov Functionals such as B3LYP are highly successful for calculating electronic properties, including ionization potentials and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap (Eg) between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

Theoretical studies on various isoxazole and thiophene derivatives have been performed using DFT with different functionals (e.g., B3LYP, CAMB3LYP, WB97XD) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to calculate the HOMO-LUMO energy gap and predict electronic behavior. researchgate.netacu.edu.in For example, DFT calculations on polythiophenes have shown that substituting atoms or adding functional groups can significantly decrease the total energy (E_tot), indicating increased stability, and alter the band gap (E_g), thereby tuning the electronic properties. nih.gov

Before performing more complex calculations like docking or electronic property analysis, it is crucial to determine the most stable three-dimensional structure of the molecule. Conformational analysis is performed to identify the lowest energy structures, or conformers. This process typically involves an initial geometry optimization using methods like the Universal Force Field (UFF) and the steepest descent method to obtain improved geometries. mdpi.com Subsequently, a more rigorous optimization is performed at a higher level of theory, such as DFT with the B3LYP functional, to locate the true energy minima on the potential energy surface. mdpi.com This ensures that the molecular structure used for further in silico studies is the most energetically favorable one.

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of novel compounds is confirmed through a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight.

NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For the derivative 4-Allyl-5-phenyl-3-(thiophen-3-yl)isoxazole , the ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum shows distinct signals for the protons on the thiophene, phenyl, isoxazole, and allyl groups. Specifically, the protons of the thiophene ring appear in the aromatic region, alongside the phenyl protons. The allyl group protons are identifiable by their characteristic shifts in the olefinic and aliphatic regions rsc.org.

The ¹³C NMR spectrum complements this data, showing signals for each unique carbon atom in the molecule. The carbons of the isoxazole and thiophene rings have characteristic chemical shifts that confirm the heterocyclic core structure rsc.org.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Allyl-5-phenyl-3-(thiophen-3-yl)isoxazole in CDCl₃ rsc.org

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For 4-Allyl-5-phenyl-3-(thiophen-3-yl)isoxazole , the IR spectrum displays several key absorption bands that correspond to its structural features. These include stretching vibrations for C-H bonds in the aromatic rings and the allyl group, as well as C=C and C=N bond stretching within the heterocyclic and aromatic systems rsc.org. The presence of these specific bands provides confirmatory evidence for the compound's structure.

Table 2: Key IR Absorption Bands for 4-Allyl-5-phenyl-3-(thiophen-3-yl)isoxazole rsc.org

HRMS is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For 4-Allyl-5-phenyl-3-(thiophen-3-yl)isoxazole , HRMS analysis using electrospray ionization (ESI) provides an exact mass that corresponds to its elemental composition (C₁₆H₁₄NOS) rsc.org. The calculated mass for the protonated molecule [M+H]⁺ was found to be 268.0791, with the experimental value closely matching at 268.0793, thus confirming the molecular formula rsc.org.

Solid-State Structural Analysis via X-ray Crystallography

Detailed experimental data for the solid-state structural analysis of the parent compound 3-(thiophen-3-yl)isoxazole or its closely related derivatives containing the 3-(thiophen-3-yl) moiety is not available in the reviewed literature. The following sections describe the techniques that would be applied for such an analysis.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, it is possible to identify and analyze various weak interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N) and π-π stacking interactions between aromatic rings. For similar heterocyclic systems, Hirshfeld analysis has been instrumental in demonstrating the importance of these non-covalent interactions in stabilizing the crystal structure nih.gov. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.

3D Interaction Energy Framework Analysis within Crystalline Lattices

A detailed analysis of the three-dimensional interaction energy framework for this compound is not available in the current scientific literature based on the performed search. This type of analysis is crucial for understanding the supramolecular architecture and stability of a crystalline solid. It involves the calculation of intermolecular interaction energies between a central molecule and its surrounding neighbors within a defined radius in the crystal lattice.

Typically, this analysis is performed using computational methods, such as those implemented in the CrystalExplorer software, which leverages quantum mechanical calculations (often at a B3LYP/6-31G(d,p) level of theory) to partition the total interaction energy into its constituent components: electrostatic, polarization, dispersion, and repulsion. The results are often visualized as energy frameworks, where cylinders connect the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This provides a clear visual representation of the dominant forces and packing motifs within the crystal.

While research on related isoxazole and thiophene derivatives often includes such analyses, providing valuable insights into their crystal packing, no specific data for this compound could be located. Such an analysis for this compound would be beneficial in elucidating the nature and strength of its intermolecular interactions, which govern its physical properties.

Future Research Trajectories and Translational Potential

Development of Innovative and Sustainable Synthetic Routes for Thiophenylisoxazoles

The synthesis of isoxazoles has traditionally relied on methods such as the [3+2] cycloaddition of alkynes and nitrile oxides. rsc.org However, the demand for more environmentally friendly and efficient chemical processes has spurred the development of innovative and sustainable synthetic strategies. Recent advancements have focused on green chemistry approaches, including the use of ultrasound-assisted synthesis, which can accelerate reaction rates, improve yields, and minimize the use of hazardous solvents. nih.govresearchgate.net

Future synthetic endeavors for 3-(thiophen-3-yl)isoxazole and its derivatives will likely concentrate on:

One-pot multicomponent reactions: These reactions, where multiple starting materials react in a single vessel to form the desired product, offer significant advantages in terms of efficiency and waste reduction. nih.gov

Metal-free catalysis: To circumvent the cost, toxicity, and purification challenges associated with metal catalysts, the development of metal-free synthetic routes is a key area of interest. rsc.org

Flow chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive platform for the industrial production of thiophenylisoxazoles.

These modern synthetic methodologies promise to make the synthesis of thiophenylisoxazole libraries more efficient, cost-effective, and environmentally benign, thereby facilitating broader exploration of their biological activities.

Identification and Exploration of Novel Biological Targets for this compound Analogues

Isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. researchgate.netrsc.orgrsc.orgnih.govbiolmolchem.com This diverse bioactivity suggests that the thiophenylisoxazole scaffold has the potential to interact with a multitude of biological targets. While some research has focused on established targets, a significant opportunity lies in the identification of novel molecular targets for these compounds.

Future research in this area should involve:

Phenotypic screening: Testing libraries of this compound analogs in cell-based assays can reveal unexpected biological effects and provide clues to novel mechanisms of action.

Target deconvolution techniques: Once a compound with interesting phenotypic activity is identified, techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify its specific molecular target(s).

Exploration of emerging therapeutic areas: Beyond the well-trodden paths of cancer and inflammation, the potential of thiophenylisoxazoles in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases warrants investigation. rsc.org For instance, some isoxazole (B147169) derivatives have been investigated as potential agents for treating neurological disorders like Parkinson's and Alzheimer's disease. nih.gov

The discovery of novel biological targets will not only expand the therapeutic potential of this compound but also contribute to a deeper understanding of complex disease pathways.

Advanced Structure-Activity Relationship Profiling and Lead Optimization Strategies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. Structure-activity relationship (SAR) studies on isoxazole derivatives have revealed key insights into the features that govern their potency and selectivity. rsc.orgdundee.ac.ukresearchgate.net For example, the nature and position of substituents on both the isoxazole and thiophene (B33073) rings can significantly influence biological activity. nih.gov

Future SAR and lead optimization efforts for this compound will benefit from:

Systematic analog synthesis: The creation of focused libraries of analogs with systematic variations in their structure will allow for a detailed mapping of the SAR landscape.